4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine
Description
4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine is a biphenyl amine derivative characterized by electron-withdrawing substituents: a chloro group at the 4'-position and a trifluoromethoxy group at the 4-position of the biphenyl scaffold. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-4-1-8(2-5-10)9-3-6-12(11(18)7-9)19-13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZOLKDFWJLWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)OC(F)(F)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with a halogenated biphenyl intermediate.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and scalable reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties, such as increased thermal stability or chemical resistance.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4’-Chloro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Biphenyl Amine Derivatives
Physicochemical Properties
- Solubility : The trifluoromethoxy group enhances lipophilicity, improving solubility in organic solvents (e.g., EtOAc, hexane) .
- Thermal stability : Chloro-substituted analogs (e.g., 4'-chloro-[1,1'-biphenyl]-4-amine) exhibit higher melting points compared to fluoro-substituted derivatives due to stronger intermolecular interactions .
Table 2: Reactivity of Biphenyl Amine Derivatives
Biological Activity
4'-Chloro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl structure with a chloro group and a trifluoromethoxy group. The presence of these substituents enhances its lipophilicity and reactivity, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group increases membrane permeability, facilitating the compound's entry into cells. Once inside, it can modulate several biochemical pathways by binding to specific proteins or enzymes.
Key Mechanisms:
- Protein Binding : The compound exhibits a high affinity for certain proteins, which can alter their function and lead to downstream effects in cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays.
Anticancer Activity
Multiple studies have demonstrated the compound's efficacy against different cancer cell lines. For instance:
- In vitro assays reported an IC50 value of approximately 0.67 µM against prostate cancer cells (PC-3) and 0.80 µM against colon cancer cells (HCT-116) .
- It exhibited over 90% inhibition in breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties:
- It demonstrated inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antibacterial agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
